molecular formula C6H4FNO2 B1287997 4-Fluoropicolinic acid CAS No. 886371-78-4

4-Fluoropicolinic acid

Cat. No. B1287997
M. Wt: 141.1 g/mol
InChI Key: DOJINJNLDNIFBN-UHFFFAOYSA-N
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Patent
US08927582B2

Procedure details

A mixture of 4-fluoropicolinic acid (400 mg, 2.84 mmol) and 4-cyclopropyl-1H-imidazole (322 mg, 2.98 mmol) were dissolved in N,N-dimethylformamide, and N-methylmorpholine (0.36 ml, 3.28 mmol) was added. The reaction was warmed to 35° C., and stirred for 20 hours. The solvent was then removed under reduced pressure to afford a viscous oily residue. This residue was dissolved in 1N hydrochloric acid (5 mL), and the aqueous layer was extracted with ethyl acetate (2×5 mL). The aqueous layer was concentrated under reduced pressure to afford a yellow solid. To this residue was added 5 mL of acetonitrile/methanol (20:1) and the mixture was sonicated to afford a fine suspension of solids. The solids were collected by filtration, washed several times with acetonitrile, and dried on the filter funnel. The yellow solids were collected to afford 520 mg (69% yield) of 4-(4-cyclopropyl-1H-imidazol-1-yl)picolinic acid as the hydrochloride salt. M+1=230.1
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
322 mg
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Name
acetonitrile methanol
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=[O:9])[CH:3]=1.[CH:11]1([C:14]2[N:15]=[CH:16][NH:17][CH:18]=2)[CH2:13][CH2:12]1.CN1CCOCC1.C(#N)C.CO>CN(C)C=O.Cl>[CH:11]1([C:14]2[N:15]=[CH:16][N:17]([C:2]3[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=[O:9])[CH:3]=3)[CH:18]=2)[CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
FC1=CC(=NC=C1)C(=O)O
Name
Quantity
322 mg
Type
reactant
Smiles
C1(CC1)C=1N=CNC1
Step Three
Name
Quantity
0.36 mL
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
acetonitrile methanol
Quantity
5 mL
Type
reactant
Smiles
C(C)#N.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a viscous oily residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated
CUSTOM
Type
CUSTOM
Details
to afford
ADDITION
Type
ADDITION
Details
a fine suspension of solids
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed several times with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried on the filter funnel
CUSTOM
Type
CUSTOM
Details
The yellow solids were collected

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CC1)C=1N=CN(C1)C1=CC(=NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.